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molecular formula C11H11ClO3 B8320068 1-(4-Chlorophenoxy)cyclobutanecarboxylic Acid

1-(4-Chlorophenoxy)cyclobutanecarboxylic Acid

Cat. No. B8320068
M. Wt: 226.65 g/mol
InChI Key: IZPKHHSIZWRAJC-UHFFFAOYSA-N
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Patent
US09290444B2

Procedure details

To the product of Example 55A (320 mg, 1.26 mmol) was added glacial acetic acid (10 ml) followed by 5% aqueous hydrochloric acid (2.5 ml) and the mixture was heated to reflux for about 18 hours. The mixture was cooled and was evaporated to dryness. The residue was taken up in toluene and was evaporated to dryness two times to provide 250 mg (87%) of the title compound. MS (DCI): m/z 244 (M+NH4)+.
Name
product
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:6][CH2:5][C:4]1([O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:7]([OH:9])=[O:8])C.Cl>C(O)(=O)C>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([O:10][C:4]2([C:7]([OH:9])=[O:8])[CH2:5][CH2:6][CH2:3]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
product
Quantity
320 mg
Type
reactant
Smiles
C(C)C1C(CC1)(C(=O)O)OC1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness two times

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2(CCC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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